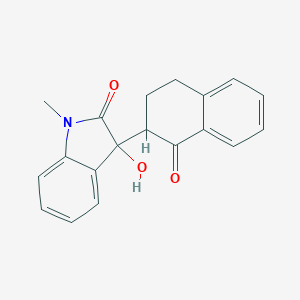

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as H-89, is a selective inhibitor of protein kinase A (PKA) and protein kinase G (PKG). PKA and PKG are important signaling molecules that play a crucial role in various cellular processes such as metabolism, gene expression, and cell growth. H-89 has been extensively used in scientific research to investigate the role of PKA and PKG in different cellular processes.

Wirkmechanismus

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one selectively inhibits the catalytic activity of PKA and PKG by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and inhibits the signaling pathways regulated by PKA and PKG.

Biochemical and Physiological Effects

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit neurotransmitter release in the brain, reduce the activity of ion channels in the heart, and inhibit cancer cell growth. 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a highly selective inhibitor of PKA and PKG, which allows researchers to investigate the specific role of these kinases in different cellular processes. 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is also a reversible inhibitor, which allows researchers to study the kinetics of kinase inhibition. However, 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Furthermore, 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have off-target effects on other kinases, which may affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more potent and selective inhibitors of PKA and PKG. Another direction is the investigation of the role of PKA and PKG in different disease states, such as cardiovascular disease and cancer. Furthermore, the use of 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in combination with other drugs may provide new therapeutic strategies for the treatment of various diseases. Finally, the development of new methods for the delivery of 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one to specific tissues may overcome its limitations for in vivo studies.

Synthesemethoden

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is synthesized by reacting 1-methyl-1,2,3,4-tetrahydronaphthalen-2-one with 3-(dimethylamino)propionyl chloride to obtain 3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylpropanamide. This compound is then reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of triethylamine to obtain 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively used in scientific research to investigate the role of PKA and PKG in various cellular processes. It has been used to study the effect of PKA and PKG on ion channels, neurotransmitter release, and gene expression. 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been used to investigate the role of PKA and PKG in cancer cell growth and apoptosis. Furthermore, 3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been used in drug discovery research to identify potential PKA and PKG inhibitors.

Eigenschaften

Produktname |

3-hydroxy-1-methyl-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |

|---|---|

Molekularformel |

C19H17NO3 |

Molekulargewicht |

307.3 g/mol |

IUPAC-Name |

3-hydroxy-1-methyl-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |

InChI |

InChI=1S/C19H17NO3/c1-20-16-9-5-4-8-14(16)19(23,18(20)22)15-11-10-12-6-2-3-7-13(12)17(15)21/h2-9,15,23H,10-11H2,1H3 |

InChI-Schlüssel |

FGWKAQCXYUYUFT-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |

Kanonische SMILES |

CN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)

![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)

![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)

![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)

![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)

![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)

![1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)

![N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B253058.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B253059.png)